molecular formula C14H21NO2 B11805639 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine

2-(2,6-Dimethoxyphenyl)-1-methylpiperidine

Cat. No.: B11805639
M. Wt: 235.32 g/mol
InChI Key: DXYHXYJUDNJIHZ-UHFFFAOYSA-N
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Description

2-(2,6-Dimethoxyphenyl)-1-methylpiperidine is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2,6-dimethoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine typically involves the reaction of 2,6-dimethoxybenzaldehyde with 1-methylpiperidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as condensation, reduction, and purification to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts. The process is designed to maximize yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethoxyphenyl)-1-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

2-(2,6-Dimethoxyphenyl)-1-methylpiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives with different substituents on the phenyl ring or the piperidine ring. Examples include:

  • 2-(2,6-Dimethoxyphenyl)piperidine
  • 2-(2,6-Dimethoxyphenyl)-1-ethylpiperidine

Uniqueness

2-(2,6-Dimethoxyphenyl)-1-methylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

2-(2,6-dimethoxyphenyl)-1-methylpiperidine

InChI

InChI=1S/C14H21NO2/c1-15-10-5-4-7-11(15)14-12(16-2)8-6-9-13(14)17-3/h6,8-9,11H,4-5,7,10H2,1-3H3

InChI Key

DXYHXYJUDNJIHZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1C2=C(C=CC=C2OC)OC

Origin of Product

United States

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